molecular formula C14H13NOS B14508497 2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde CAS No. 62723-83-5

2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde

Cat. No.: B14508497
CAS No.: 62723-83-5
M. Wt: 243.33 g/mol
InChI Key: XGQQLTKULMCEBN-UHFFFAOYSA-N
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Description

2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a phenylsulfanyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde typically involves the reaction of 2-aminobenzaldehyde with phenylsulfanyl methylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Phenylsulfanyl)methyl]aniline
  • 2-[(Phenylsulfanyl)methyl]phenol
  • 2-[(Phenylsulfanyl)methyl]benzylamine

Uniqueness

2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62723-83-5

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

2-(phenylsulfanylmethylamino)benzaldehyde

InChI

InChI=1S/C14H13NOS/c16-10-12-6-4-5-9-14(12)15-11-17-13-7-2-1-3-8-13/h1-10,15H,11H2

InChI Key

XGQQLTKULMCEBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCNC2=CC=CC=C2C=O

Origin of Product

United States

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